p-Hydroxy-beta,beta-diacetylstyrene
Description
p-Hydroxy-beta,beta-diacetylstyrene is a styrene derivative characterized by a para-hydroxyl (-OH) group on the benzene ring and two acetyl (-COCH₃) groups attached to the beta carbons of the vinyl side chain.
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)12(9(2)14)7-10-3-5-11(15)6-4-10/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUCUNOUBFJRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319147 | |
| Record name | NSC643146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17792-58-4 | |
| Record name | NSC340305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC643146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-beta,beta-diacetylstyrene typically involves the reaction of p-hydroxybenzaldehyde with acetylacetone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
p-Hydroxy-beta,beta-diacetylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetyl groups can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of p-hydroxy-beta,beta-diacetylbenzaldehyde.
Reduction: Formation of p-hydroxy-beta,beta-dihydroxyethylstyrene.
Substitution: Formation of substituted derivatives, such as p-bromo-beta,beta-diacetylstyrene.
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its potential in medicinal chemistry, particularly as an antioxidant and antimicrobial agent.
- Antioxidant Activity : Research indicates that p-Hydroxy-beta,beta-diacetylstyrene exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is particularly beneficial in formulations aimed at preventing cellular damage associated with aging and various diseases .
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential use in developing new antimicrobial agents .
Cosmetic Applications
In the cosmetic industry, this compound is valued for its stabilizing properties:
- Photostabilization : The compound acts as a photostabilizer for sunscreens and other cosmetic products containing photosensitive ingredients. It helps maintain the efficacy of UV filters by preventing their degradation upon exposure to sunlight . This is crucial for enhancing the protective effects of sunscreen formulations against UV-induced skin damage.
- Skin Care Formulations : Its antioxidant properties make it a desirable ingredient in anti-aging skin care products. By reducing oxidative stress on the skin, it can help improve skin health and appearance over time .
Material Science Applications
This compound has also found applications in material science:
- Polymer Stabilization : The compound is used as a stabilizing agent in polymer formulations to enhance thermal stability and prevent degradation during processing or storage. This application is particularly relevant in the production of plastics and coatings where long-term stability is required .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS radical cation decolorization methods. The results indicated that the compound exhibited a dose-dependent antioxidant effect, outperforming several known antioxidants at comparable concentrations .
Case Study 2: Photostability in Sunscreens
In a comparative study on sunscreen formulations containing this compound versus those without, it was found that the inclusion of this compound significantly improved the photostability of UV filters. The treated formulations maintained their SPF values after prolonged UV exposure, whereas control samples showed substantial degradation .
Data Tables
Mechanism of Action
The mechanism of action of p-Hydroxy-beta,beta-diacetylstyrene involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetyl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues
(a) trans-β-Methylstyrene
- Key Differences: Reactivity: The absence of electron-withdrawing acetyl groups in trans-β-methylstyrene likely makes it more reactive in electrophilic aromatic substitution compared to p-Hydroxy-beta,beta-diacetylstyrene. Solubility: The hydroxyl and acetyl groups in this compound may enhance solubility in polar solvents (e.g., ethanol, DMSO), whereas trans-β-methylstyrene is more lipophilic .
(b) Ethyl p-Hydroxybenzoate
- Structure : Contains a para-hydroxyl group on the benzene ring and an ester (-COOEt) group .
- Key Differences :
- Functional Groups : The diacetyl groups in this compound could lead to different metabolic pathways compared to the ester group in Ethyl p-Hydroxybenzoate.
- Applications : Ethyl p-Hydroxybenzoate is widely used as a preservative (JECFA-approved), while the diacetyl groups in the target compound might confer antimicrobial or chelating properties, though this requires experimental validation .
(c) Betaine Analogues
- Structure : Betaines (e.g., propio betaine, homoglycerol betaine) feature zwitterionic structures with a quaternary ammonium and a carboxylate group .
- Key Differences :
Physicochemical and Functional Properties
Biological Activity
Overview of p-Hydroxy-beta,beta-diacetylstyrene
This compound is a synthetic compound derived from stilbene, which has garnered interest due to its potential biological activities. It is structurally characterized by the presence of hydroxyl and acetyl functional groups, which contribute to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The hydroxyl groups in this compound may facilitate electron donation, neutralizing free radicals and reducing oxidative stress. This property is critical in preventing cellular damage and has implications in aging and various diseases.
Antimicrobial Activity
Studies have shown that phenolic compounds, including derivatives of acetylated phenols, possess antimicrobial properties. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents against microbial infections.
Antiproliferative Effects
The compound's structural similarity to other known anticancer agents suggests potential antiproliferative effects. In vitro studies might reveal its capacity to inhibit cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, phenolic compounds have been documented to affect signaling pathways involved in cell proliferation.
Case Studies
- Antioxidant Assessment : A study evaluated the antioxidant capacity of various phenolic compounds, showing that derivatives similar to this compound exhibited effective scavenging of DPPH radicals, indicating strong antioxidant potential.
- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at certain concentrations.
- Cancer Research : Preliminary studies on related compounds have indicated that they can induce apoptosis in colorectal cancer cells, suggesting that this compound could have similar effects warranting further investigation.
Data Table
Q & A
Q. Q. How can researchers mitigate batch-to-batch variability in This compound for longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
